

# Technical Support Center: Isopropanol Use in Automated Liquid Handling

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *Isopropanol*

Cat. No.: *B130326*

[Get Quote](#)

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using **isopropanol** (IPA) in automated liquid handling systems.

## Troubleshooting Guide

### Problem: Inaccurate or inconsistent dispensing volumes.

This is one of the most common issues when handling **isopropanol** and other volatile liquids. The root cause is often related to the liquid's physical properties—high vapor pressure and low surface tension.

#### Possible Causes & Solutions

| Cause                        | Explanation                                                                                                                                                                                                                                                                                          | Recommended Action                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                  |
|------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Vapor Pressure & Evaporation | <p>Isopropanol's high vapor pressure causes it to evaporate quickly within the pipette tip.<a href="#">[1]</a><a href="#">[2]</a> This expanding vapor pushes liquid out of the tip, leading to dripping and smaller dispensed volumes.<a href="#">[1]</a><a href="#">[2]</a><a href="#">[3]</a></p> | <p>1. Pre-wetting: Aspirate and dispense the isopropanol back into the source container 2-3 times. This saturates the air inside the tip with IPA vapor, stabilizing the pressure.<a href="#">[1]</a><a href="#">[2]</a><a href="#">[3]</a> 2. Use Reverse Pipetting: This technique is less sensitive to vapor pressure effects and is recommended for volatile liquids.<a href="#">[4]</a><a href="#">[5]</a> 3. Increase Pipetting Speed: Aspirate and dispense quickly to minimize the time for evaporation to occur.<a href="#">[4]</a><a href="#">[5]</a></p> |
| Low Surface Tension          | <p>Due to its low surface tension, isopropanol tends to "wet" the inner surface of polypropylene tips, leaving a thin film behind after dispensing.<a href="#">[6]</a><a href="#">[7]</a> This results in incomplete delivery.</p>                                                                   | <p>1. Use Low-Retention Tips: These tips have a hydrophobic inner surface that reduces liquid adhesion.<a href="#">[6]</a> 2. Post-Dispense Delay: Program a brief pause after dispensing to allow the remaining film to flow down and be incorporated into the dispensed volume.<a href="#">[1]</a><a href="#">[2]</a> 3. Adjust Liquid Class: Ensure the liquid handler's software is configured for a "low surface tension" or "alcohol" liquid class. This adjusts motor speeds and blowout parameters.<a href="#">[8]</a><a href="#">[9]</a></p>               |
| Bubble Formation             | <p>Air bubbles in the tip displace liquid, leading to significant under-delivery.<a href="#">[10]</a><a href="#">[11]</a> This can be caused by rapid</p>                                                                                                                                            | <p>1. Optimize Aspiration Speed: Reduce the aspiration speed to prevent turbulence and air ingress.<a href="#">[8]</a><a href="#">[13]</a> 2. Correct Tip</p>                                                                                                                                                                                                                                                                                                                                                                                                       |

aspiration or incorrect tip immersion depth.[10][12]

Immersion: Ensure the tip is submerged sufficiently below the liquid's meniscus during aspiration.[12] 3. Visual Inspection: If possible, use a system with bubble detection or perform a visual check of the tips after aspiration.

#### Incorrect System Calibration

The liquid handler may be calibrated for aqueous solutions. Using these settings for isopropanol will lead to inaccuracies due to differences in density and viscosity.[7][13]

Perform a Liquid Class Calibration: Use a gravimetric method to calibrate the system specifically for the concentration of isopropanol being used.[13][14] (See Experimental Protocols section).

## Problem: Dripping from pipette tips during transport.

Dripping is a direct consequence of **isopropanol**'s high volatility.

#### Possible Causes & Solutions

| Cause               | Explanation                                                                                                                          | Recommended Action                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                           |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High Vapor Pressure | As explained above, IPA evaporates into the air cushion within the pipette, increasing the pressure and forcing liquid out.[1][2][3] | 1. Pre-wet Tips: This is the most effective method to equalize the vapor pressure.[1][2] 2. Trailing Air Gap: Aspirate a small air gap after aspirating the isopropanol. This can act as a buffer, but the aspiration speed for the air gap must be very low to prevent the liquid from being forced up into the pipette filter.[1][2] 3. Use Positive Displacement Pipettes: If available on your system, these pipettes do not have an air cushion and are unaffected by vapor pressure, making them ideal for volatile liquids.[3][4][15] |

## FAQs (Frequently Asked Questions)

Q1: What materials in my liquid handler are at risk when using **isopropanol**?

**Isopropanol** can cause swelling, cracking, and degradation of incompatible plastics and elastomers over time.[16]

- Elastomers (Seals, O-rings, Tubing): Many common rubbers are not suitable for prolonged contact with high concentrations of **isopropanol**.
- Plastics (Tips, Reservoirs): While polypropylene (PP) and high-density polyethylene (HDPE) have good resistance, other plastics like polystyrene (PS) or polycarbonate (PC) may be more susceptible to damage.[17]

Refer to the material compatibility table below. Always consult your instrument manufacturer's guidelines.

Q2: How does **isopropanol**'s viscosity and surface tension affect performance compared to water?

**Isopropanol**'s physical properties are significantly different from water, which is the default for most liquid handler calibrations. Its lower viscosity, lower surface tension, and higher vapor pressure all contribute to challenges in accurate liquid handling.[6][18][19]

Q3: Should I use filter tips when handling **isopropanol**?

Yes. Using filter or barrier tips is highly recommended.[4][5] They prevent volatile IPA aerosols from entering the internal workings of the pipetting head, which can cause corrosion and contamination.[4][20]

Q4: Can I use the same liquid class settings for 70% and 100% **isopropanol**?

No. The physical properties (density, viscosity, vapor pressure) of 70% and 100% **isopropanol** are different. For optimal accuracy, you should create and calibrate a separate liquid class for each concentration.[2] Diluting **isopropanol** reduces its volatility.[2]

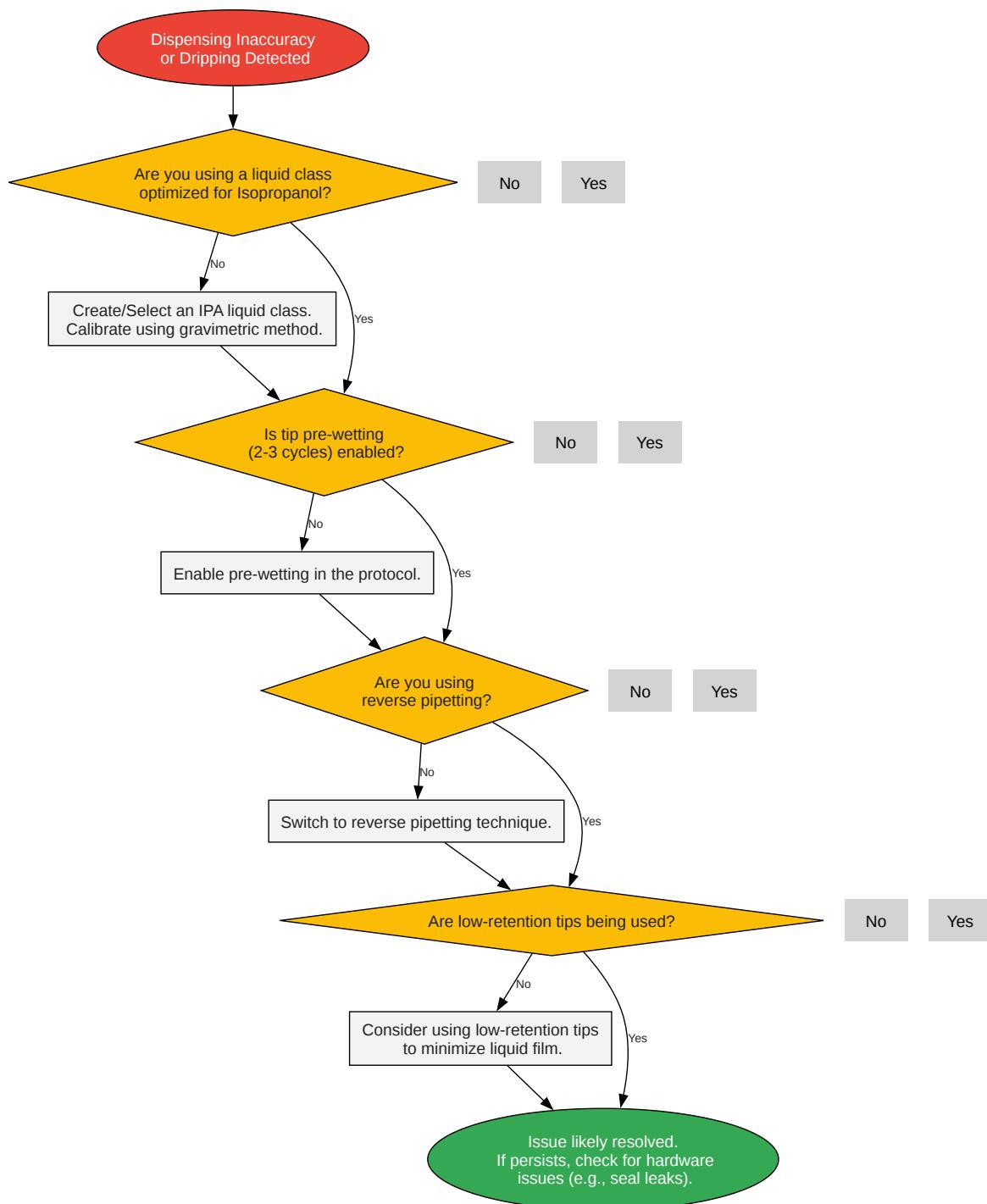
## Data Presentation

### Table 1: Physical Properties of Isopropanol vs. Water

This table summarizes key quantitative data to illustrate why different handling parameters are necessary for **isopropanol** compared to a standard aqueous solution.

| Property (at 20°C) | Isopropanol (100%)       | Water                    | Implication for Liquid Handling                                                                           |
|--------------------|--------------------------|--------------------------|-----------------------------------------------------------------------------------------------------------|
| Vapor Pressure     | ~33 mmHg (4.4 kPa)       | ~17.5 mmHg (2.3 kPa)     | Higher value leads to rapid evaporation, dripping, and volume inaccuracy.[1][21]                          |
| Viscosity          | ~2.4 cP                  | ~1.0 cP                  | Lower viscosity can affect dispense dynamics but is less challenging than vapor pressure.                 |
| Surface Tension    | ~23.0 mN/m               | ~72.8 mN/m               | Low surface tension causes liquid to cling to tip walls, leading to retention and inaccurate delivery.[6] |
| Density            | ~0.786 g/cm <sup>3</sup> | ~0.998 g/cm <sup>3</sup> | The significant difference requires gravimetric calibration to convert mass to accurate volume.[7]        |

## Table 2: Material Compatibility with Isopropanol


This table provides a general guideline for material compatibility. Always verify with the specific manufacturer of your system components and labware.

| Material           | Type      | Compatibility Rating | Notes                                                                  |
|--------------------|-----------|----------------------|------------------------------------------------------------------------|
| Polypropylene (PP) | Plastic   | A - Excellent        | Commonly used for pipette tips and reservoirs.[17]                     |
| HDPE               | Plastic   | A - Excellent        | Good for storage and reservoirs.[17]                                   |
| FKM (Viton®)       | Elastomer | A - Excellent        | Recommended for O-rings and seals in systems handling isopropanol.[16] |
| EPDM               | Elastomer | B - Good             | Minor to moderate effect.[22]                                          |
| Silicone           | Elastomer | B - Good             | Minor to moderate effect.[22]                                          |
| Buna-N (Nitrile)   | Elastomer | C - Fair             | Moderate to severe effect; swelling and degradation can occur.[22]     |
| Polystyrene (PS)   | Plastic   | D - Severe Effect    | Not recommended; can cause cracking and failure.                       |

Ratings are simplified: A=Excellent, B=Good, C=Fair, D=Severe Effect/Not Recommended.

## Mandatory Visualizations

### Diagram 1: Troubleshooting Workflow for Dispensing Errors

[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for **isopropanol** dispensing errors.

## Experimental Protocols

### Protocol: Gravimetric Calibration for an Isopropanol Liquid Class

This protocol describes the standard gravimetric method for determining the correct volume delivery of **isopropanol** on an automated liquid handler.[23] This is a primary calibration method.[23]

**Objective:** To create or validate a liquid class for a specific concentration of **isopropanol** to ensure accurate and precise dispensing.

#### Materials:

- Automated liquid handling system
- Analytical balance with a draft shield (resolution appropriate for the test volume, e.g., 0.01 mg for volumes < 100  $\mu$ L).
- Destination vessel (e.g., a microcentrifuge tube or weigh boat) compatible with the balance.
- Sufficient volume of the specific **isopropanol** solution to be calibrated.
- Thermometer and hygrometer to record environmental conditions.

#### Methodology:

- Preparation:
  - Allow the **isopropanol**, liquid handler, and balance to equilibrate to the ambient laboratory temperature for at least 2 hours.[23]
  - Record the ambient temperature, barometric pressure, and relative humidity. These are required for calculating the Z-factor.
  - Place the analytical balance on a stable, vibration-free surface.
- Software Setup:

- In the liquid handler's software, create a new liquid class for **isopropanol** or copy an existing one (e.g., "Water").
- Set the target dispense volume for the calibration (e.g., 50  $\mu$ L). It's best practice to test at low, medium, and high points of the pipette's volume range.
- Measurement Cycle (perform at least 10 replicates):
  - Place the empty destination vessel on the balance and tare it (zero the reading).
  - Execute the liquid handler protocol to dispense the target volume of **isopropanol** into the vessel.
  - Immediately record the mass displayed by the balance. The speed is crucial to minimize evaporative loss.[\[10\]](#)
  - Empty and dry the vessel or tare the balance with the dispensed liquid to measure the next dispense cumulatively.
- Data Analysis:
  - Convert Mass to Volume: For each measurement, convert the recorded mass (in grams) to volume (in  $\mu$ L) using the following formula: Volume (V) = Mass (m)  $\times$  Z-factor
  - The Z-factor corrects for air buoyancy and the density of the liquid at the recorded temperature and pressure. Z-factor tables for different organic solvents can be found in calibration standards documentation or calculated. For **isopropanol** at 20°C, the density is approximately 0.786 g/cm<sup>3</sup>.
  - Calculate Accuracy: Accuracy (%) =  $\frac{[(\text{Mean Calculated Volume} - \text{Target Volume})]}{\text{Target Volume}} \times 100$
  - Calculate Precision (CV%): Precision (CV%) =  $\frac{(\text{Standard Deviation of Calculated Volumes})}{\text{Mean Calculated Volume}} \times 100$
- Liquid Class Adjustment:

- Compare the calculated accuracy and precision to your laboratory's requirements (e.g., accuracy within  $\pm 2\%$ ,  $CV < 1\%$ ).
- If the results are outside the specifications, adjust the parameters in the liquid class software.[14] Many systems have a calibration wizard or allow manual adjustment of a "correction factor" or "slope".[14]
- After adjustment, repeat the measurement cycle (steps 3-5) to verify the new settings.

- Finalization:
  - Once the desired accuracy and precision are achieved, save the calibrated liquid class for future use. Document the calibration date, operator, environmental conditions, and results. [11]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. news-medical.net [news-medical.net]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Liquid Handling FAQ - Eppendorf US [eppendorf.com]
- 4. pipette.com [pipette.com]
- 5. Pipetting Recommendations for Different Sample Types | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. anamed.com.tr [anamed.com.tr]
- 7. Effect of Liquid Properties in Pipetting [fishersci.co.uk]
- 8. Correct Settings for Liquid Types Simplify Automated Pipetting - Eppendorf New Zealand [eppendorf.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Common Pipette Calibration Errors: Expert Tips for Accurate Lab Results [ips-us.com]

- 11. [pipettetips.com](#) [pipettetips.com]
- 12. The consequences of getting an air bubble in your pipette - pipetting best practice. — Sterilab Services Pathology Solutions [sterilab.co.uk]
- 13. Successfully Maintaining Automated Liquid Handlers | Lab Manager [labmanager.com]
- 14. [tecan.com](#) [tecan.com]
- 15. [analyticalscience.wiley.com](#) [analyticalscience.wiley.com]
- 16. [marcorubber.com](#) [marcorubber.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. [mdpi.com](#) [mdpi.com]
- 19. [researchgate.net](#) [researchgate.net]
- 20. Effective Pipetting Techniques to Prevent Contamination in Cell Culture [cytion.com]
- 21. [researchgate.net](#) [researchgate.net]
- 22. [rubber-group.com](#) [rubber-group.com]
- 23. [hub.unido.org](#) [hub.unido.org]
- To cite this document: BenchChem. [Technical Support Center: Isopropanol Use in Automated Liquid Handling]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b130326#challenges-of-using-isopropanol-in-automated-liquid-handling-systems\]](https://www.benchchem.com/product/b130326#challenges-of-using-isopropanol-in-automated-liquid-handling-systems)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)